REACTION_SMILES
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[F:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][C:7](=[O:8])[OH:9])[F:10].[S:11]([Cl:12])([Cl:13])=[O:14].[cH:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[F:1][C:2]1([F:10])[C:3](=[O:4])[O:8][C:7](=[O:9])[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(F)(F)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CC(F)(F)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |